molecular formula C23H28ClN3O5S B562818 Glyburide-d11 CAS No. 1189985-02-1

Glyburide-d11

Cat. No.: B562818
CAS No.: 1189985-02-1
M. Wt: 505.07
InChI Key: ZNNLBTZKUZBEKO-ICMLHTDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyburide-d11 is a deuterium-labeled derivative of glyburide, a second-generation sulfonylurea used primarily in the treatment of type 2 diabetes mellitus. The incorporation of deuterium atoms into the glyburide molecule enhances its utility as an internal standard in mass spectrometry, allowing for more accurate quantification of glyburide in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glyburide-d11 involves the incorporation of deuterium atoms into the glyburide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated cyclohexylamine in the reaction with glyburide to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure the high purity and consistency of the final product. The synthesized compound is then subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm the incorporation of deuterium atoms and the overall purity of the compound .

Chemical Reactions Analysis

Metabolic Reactions and Enzymatic Transformations

Glyburide-d11 undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, similar to its non-deuterated counterpart. Key metabolic pathways include:

Primary Metabolic Pathways

Enzyme InvolvedReaction TypeMetabolite(s) GeneratedPharmacological Activity
CYP3A4Hydroxylationtrans-4-Hydroxycyclohexyl glyburide (M1)Active
CYP2C9Hydroxylationcis-4-Hydroxycyclohexyl glyburide (M2a)Active
CYP2C19Hydroxylationcis-3-Hydroxycyclohexyl glyburide (M2b)Active
CYP3A5Hydroxylationtrans-3-Hydroxycyclohexyl glyburide (M3)Inactive

Key Findings :

  • Kinetic Isotope Effect : Deuteration at the cyclohexyl moiety slows hydroxylation at specific positions due to altered bond dissociation energies .
  • Metabolite Ratios : In pregnant mice, M1 formation increased >2-fold during late gestation compared to nonpregnant controls, indicating gestational modulation of CYP3A4 activity .

Stability Under Analytical Conditions

This compound demonstrates high stability in LC-MS/MS workflows, critical for its role as an internal standard.

Stability Profile

ConditionResultImplication
pH 2–9Stable (>95% recovery)Suitable for biological matrices
Heat (40°C, 24h)Stable (CV <5%)Robust for long-term storage
Light ExposureNo degradationNo photolytic decomposition

Analytical Performance :

  • Retention Time : 0.01 min earlier than non-deuterated glyburide, minimizing ion suppression effects .
  • Ionization Efficiency : Matches glyburide in electrospray ionization (ESI), ensuring accurate quantification .

Synthetic Considerations

This compound is synthesized via deuteration of the cyclohexylamine precursor.

Pharmacokinetic Interactions

Deuteration alters glyburide’s pharmacokinetics, as shown in murine models:

Maternal-Fetal Disposition (Pregnant Mice)

ParameterNonpregnantGestational Day 19Change
Clearance (CL)2.70–3.55 L/h5.12 L/h+81%
Volume of Distribution (Vd)19.3–52.6 L29.8 LNo significant change

Mechanistic Insight : Increased CYP3A4 expression during pregnancy enhances oxidative metabolism .

Role in Quantifying Drug-Drug Interactions

This compound enables precise assessment of metabolic interference:

Case Study: Metformin Co-Administration

Metformin Conc. (ng/mL)Glyburide Signal SuppressionThis compound Signal Suppression
5012%11%
320047%46%

Scientific Research Applications

Scientific Research Applications

Glyburide-d11 is widely utilized in several scientific fields due to its stable isotopic labeling. Key applications include:

Analytical Chemistry

This compound serves as an internal standard in mass spectrometry, facilitating the accurate quantification of glyburide levels in biological samples. This application is crucial for:

  • Drug Monitoring: Ensuring therapeutic levels are maintained.
  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion profiles.

Pharmacokinetics

Research involving this compound helps elucidate the pharmacokinetic properties of glyburide itself. The deuterium labeling allows for:

  • Enhanced Detection: Improved sensitivity and specificity in assays.
  • Metabolism Studies: Insight into metabolic pathways and potential drug interactions.

Diabetes Research

This compound is instrumental in studies focusing on the management and treatment of diabetes mellitus. Its applications include:

  • Comparative Efficacy Studies: Evaluating the effectiveness of glyburide against other antidiabetic medications.
  • Mechanistic Studies: Investigating how glyburide influences insulin secretion and glucose metabolism.

Drug Development

In drug development contexts, this compound aids researchers in:

  • Formulating New Therapeutics: Providing data on drug interactions and pharmacodynamics.
  • Safety Assessments: Evaluating potential adverse effects and therapeutic windows.

Case Study 1: this compound in Gestational Diabetes Management

A study published by Kaiser Permanente examined the safety and efficacy of glyburide compared to insulin in managing gestational diabetes. The findings indicated that glyburide was associated with favorable neonatal outcomes without significantly increasing risks compared to insulin therapy . This research underscores the relevance of this compound as a model for understanding drug effects during pregnancy.

Case Study 2: Anti-inflammatory Effects of Glyburide

Research has shown that glyburide exhibits anti-inflammatory properties, particularly in patients with melioidosis. A study demonstrated that patients taking glyburide had differential expression of immune-related genes, suggesting that it modulates immune responses during severe infections . This highlights the potential broader applications of this compound beyond diabetes treatment.

Mechanism of Action

Glyburide-d11, like glyburide, exerts its effects by inhibiting the ATP-sensitive potassium channels on the pancreatic beta cells. This inhibition leads to the closure of these channels, resulting in depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion. This mechanism helps in lowering blood glucose levels in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Glyburide-d11

The uniqueness of this compound lies in its deuterium labeling, which provides several advantages:

Biological Activity

Glyburide-d11, a stable isotope-labeled form of glyburide (also known as glibenclamide), is primarily used in research to study the pharmacokinetics and biological activity of this second-generation sulfonylurea. This compound plays a significant role in the management of type 2 diabetes by stimulating insulin secretion from pancreatic beta cells. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, clinical implications, and relevant case studies.

Pharmacodynamics

Glyburide functions by closing ATP-sensitive potassium channels (K_ATP channels) on pancreatic beta cells, leading to cell depolarization and subsequent insulin release. The mechanism involves binding to sulfonylurea receptor 1 (SUR1), which is a component of these K_ATP channels. This action increases intracellular calcium levels, promoting insulin secretion . The pharmacokinetic profile indicates that glyburide is highly protein-bound (99.9%) and metabolized primarily by CYP3A4 and CYP2C9 enzymes, producing several active metabolites that contribute to its hypoglycemic effects .

Table 1: Pharmacokinetic Parameters of Glyburide

ParameterValue
Protein Binding99.9%
Volume of Distribution19.3-52.6 L (elderly), 21.5-49.3 L (younger)
C_max211-315 ng/mL (elderly), 144-302 ng/mL (younger)
T_max0.9-1.0 h (elderly), 1.3-3.0 h (younger)
MetabolitesM1 and M2b (active)

The primary mechanism through which this compound exerts its biological effects involves:

  • Inhibition of K_ATP Channels : By binding to SUR1, this compound inhibits K_ATP channels, leading to depolarization of the beta cell membrane.
  • Calcium Influx : Depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell.
  • Insulin Secretion : The increased intracellular calcium concentration stimulates the release of insulin granules into the bloodstream.

This mechanism is crucial for managing blood glucose levels in patients with type 2 diabetes .

Clinical Implications

This compound has been studied for its effects on various physiological conditions beyond diabetes management:

  • Endoplasmic Reticulum Stress : Research indicates that glyburide can influence apoptosis in beta cells under glucolipotoxic conditions, potentially exacerbating ER stress and impacting long-term beta-cell function . However, it has been shown that glyburide does not significantly increase apoptosis in these conditions.
  • Hypoglycemic Risk : Glyburide is associated with a higher risk of hypoglycemia compared to other sulfonylureas. A meta-analysis revealed a 52% increased risk of hypoglycemia in patients taking glyburide versus those on other antidiabetic medications . This risk necessitates careful monitoring and dosage adjustments.

Case Studies

Several studies have highlighted the biological activity and clinical outcomes associated with this compound:

  • Efficacy in Type 2 Diabetes Management : A study comparing gliclazide MR and glyburide found that patients on gliclazide had better adherence and improved glycemic control compared to those on glyburide, suggesting potential advantages in therapeutic management strategies .
  • Maternal-Fetal Disposition : Research involving pregnant mice showed that glyburide could affect maternal and fetal health outcomes, indicating the need for caution in prescribing this medication during pregnancy due to potential risks like macrosomia and hypoglycemia .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Glyburide-d11 and its metabolites in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its hydroxycyclohexyl metabolites (e.g., M1–M4) in plasma and urine. Key steps include:

  • Use of deuterated internal standards (e.g., this compound) to correct for matrix effects and ionization variability .
  • Preparation of calibration standards in blank human plasma, with concentration ranges validated for linearity (e.g., 1.02–410 ng/mL for Glyburide) .
  • Quality control (QC) samples at low, medium, and high concentrations to ensure intra- and inter-day precision (<15% RSD) .
  • Example Table :
AnalyteCalibration Range (ng/mL)QC Concentrations (ng/mL)
This compound1.02–4102.05, 205, 410
Metformin-d64.95–2,97014.9, 1,490, 2,970

Q. How can researchers ensure the stability of this compound in experimental samples?

  • Methodological Answer : Stability studies should evaluate:

  • Short-term stability : Exposure to room temperature (e.g., 24 hours) and freeze-thaw cycles (3 cycles) .
  • Long-term stability : Storage at -80°C for ≥30 days, with validation via QC sample recovery rates (85–115%) .
  • Use of acidified methanol or acetonitrile during extraction to prevent degradation of labile metabolites (e.g., hydroxycyclohexyl derivatives) .

Q. What criteria should guide the selection of internal standards for this compound pharmacokinetic studies?

  • Methodological Answer :

  • Structural similarity : Deuterated analogs (e.g., this compound) ensure comparable extraction efficiency and ionization to the parent compound .
  • Absence of interference : Verify no cross-reactivity with metabolites or endogenous compounds via blank matrix testing .
  • Concentration optimization : Internal standard concentrations should match expected analyte levels (e.g., 2.00 μg/mL this compound stock solution) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound pharmacokinetic data across studies with varying metabolic conditions?

  • Methodological Answer :

  • Controlled metabolite profiling : Use synthesized hydroxycyclohexyl metabolites (M1–M4) as reference standards to distinguish parent drug from metabolic byproducts .
  • Population-specific analysis : Stratify data by variables like hepatic/renal function or pregnancy status, as this compound clearance is influenced by CYP2C9 and OATP1B1 activity .
  • Statistical reconciliation : Apply multivariate regression to isolate confounding factors (e.g., enzyme induction vs. inhibition) .

Q. What experimental designs are optimal for studying the placental transfer of this compound in gestational diabetes models?

  • Methodological Answer :

  • Ex vivo placental perfusion : Use dual-circuit systems to simulate maternal-fetal circulation, with this compound spiked into maternal perfusate .
  • Analytical validation : Quantify fetal-side accumulation via LC-MS/MS, adjusting for placental tissue binding using homogenization and solvent extraction .
  • Ethical documentation : Adhere to GDPR-compliant data protection measures for human tissue studies, including privacy statements and legitimate interest assessments .

Q. How can researchers optimize chromatographic separation of this compound from its isobaric metabolites?

  • Methodological Answer :

  • Column chemistry : Use C18 columns with sub-2μm particles and gradient elution (e.g., 10mM ammonium acetate in water/acetonitrile) to resolve cis/trans hydroxycyclohexyl isomers .
  • Mobile phase optimization : Adjust pH to 4.5–5.0 with acetic acid to enhance peak symmetry for polar metabolites .
  • Mass spectrometry parameters : Employ multiple reaction monitoring (MRM) transitions specific to each metabolite (e.g., m/z 494→369 for M1) .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for validating this compound assay reproducibility in multi-center studies?

  • Methodological Answer :

  • Inter-laboratory cross-validation : Share blinded QC samples across labs and apply Bland-Altman analysis to assess bias .
  • Robustness testing : Vary column batches, LC systems, and operators to quantify method ruggedness (%CV <20%) .

Q. How should researchers document computational methods in this compound pharmacokinetic modeling?

  • Methodological Answer :

  • Transparency in algorithms : Publish code for compartmental models (e.g., NONMEM, Monolix) with annotated parameterization .
  • Dataset archiving : Deposit raw LC-MS/MS data and processing scripts in repositories like Zenodo, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i2D2,3D2,4D2,5D2,6D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNLBTZKUZBEKO-ICMLHTDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189985-02-1
Record name 5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.